Cas no 1699092-74-4 (4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene)

4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene structure
1699092-74-4 structure
商品名:4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene
CAS番号:1699092-74-4
MF:C12H16N4
メガワット:216.282241821289
CID:6252504
PubChem ID:103316546

4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene 化学的及び物理的性質

名前と識別子

    • 4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene
    • 4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
    • 1699092-74-4
    • EN300-1118164
    • インチ: 1S/C12H16N4/c1-8(2)10-5-12-14-7-9-6-13-4-3-11(9)16(12)15-10/h5,7-8,13H,3-4,6H2,1-2H3
    • InChIKey: VOWNQSHZTIUAHI-UHFFFAOYSA-N
    • ほほえんだ: N12C(=CC(C(C)C)=N1)N=CC1CNCCC2=1

計算された属性

  • せいみつぶんしりょう: 216.137496527g/mol
  • どういたいしつりょう: 216.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118164-0.5g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1118164-0.1g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1118164-10.0g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4
10g
$5774.0 2023-05-24
Enamine
EN300-1118164-0.25g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1118164-2.5g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1118164-0.05g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1118164-1g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1118164-5g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1118164-1.0g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4
1g
$1343.0 2023-05-24
Enamine
EN300-1118164-5.0g
4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
1699092-74-4
5g
$3894.0 2023-05-24

4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene 関連文献

4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraeneに関する追加情報

Comprehensive Overview of 4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene (CAS No. 1699092-74-4)

The compound 4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene (CAS No. 1699092-74-4) is a structurally intricate heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique tetraazatricyclic framework and isopropyl substitution make it a promising candidate for applications ranging from drug discovery to advanced polymer design. This article delves into its molecular properties, synthetic pathways, and emerging applications, while addressing frequently searched queries such as "tetraazatricyclic compounds in drug development" and "CAS 1699092-74-4 applications."

From a structural perspective, the molecule features a fused tricyclic system with four nitrogen atoms (tetraaza), contributing to its electron-rich character and potential for hydrogen bonding. The isopropyl group at the 4-position enhances lipophilicity, a trait often exploited in medicinal chemistry to improve bioavailability. Researchers investigating "nitrogen-rich heterocycles for CNS drugs" or "small molecule modulators of protein-protein interactions" may find this scaffold particularly intriguing due to its rigid geometry and multifunctional sites.

Synthetic routes to 1699092-74-4 typically involve multi-step cyclization strategies, with key intermediates including 1,2,4-triazine derivatives and propargylamine precursors. Recent publications highlight microwave-assisted synthesis as a method to improve yields—a topic frequently searched as "green synthesis of complex heterocycles." Computational studies (e.g., DFT calculations) on this compound align with trending searches like "predicting heterocyclic reactivity using AI," underscoring its relevance in computational chemistry workflows.

In pharmaceutical contexts, derivatives of this core structure have shown promise as kinase inhibitors and epigenetic modulators, aligning with hot topics such as "targeted cancer therapies" and "HDAC inhibitor design." Its tricyclic nitrogen motif resembles fragments found in FDA-approved drugs, driving interest in structure-activity relationship (SAR) studies. Notably, patents referencing CAS 1699092-74-4 often appear in searches for "fragment-based drug discovery libraries."

Beyond biomedicine, materials scientists explore this compound for organic electronics, given its potential as an n-type semiconductor component. Queries like "nitrogen-doped organic semiconductors" or "thermal stability of heterocyclic materials" resonate with these applications. Stability studies under varying pH conditions—another trending search term—reveal its robustness in aqueous environments, supporting its use in catalysis and sensor development.

Regulatory and safety profiles of 4-(propan-2-yl)-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene remain under active investigation, with data curated in compliance with REACH and GHS standards. Environmental fate studies (e.g., "biodegradation of nitrogen heterocycles") are increasingly relevant to sustainable chemistry initiatives. Analytical methods for quantification, including HPLC-MS and NMR, are detailed in protocols often searched as "characterization of complex heterocycles."

In summary, CAS 1699092-74-4 represents a versatile scaffold bridging multiple disciplines. Its integration into high-impact research areas—from "precision medicine" to "smart materials"—ensures continued interest. Future directions may explore its cryo-EM structural data or machine learning-enabled property prediction, addressing cutting-edge search trends in molecular sciences.

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